N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Description
Scientific Research Applications
Antioxidant Activities
The research on related chemical structures shows significant findings in the area of antioxidant activities. A study on novel N-substituted benzyl/phenyl acetamides based upon pyrazolobenzothiazine ring system synthesized and evaluated for their antioxidant activity demonstrates that many compounds were found to be effective scavengers of superoxide anion radicals, indicating potential as antioxidants. These findings suggest that compounds with similar structural features, including the specified chemical compound, may possess promising antioxidant properties (Matloob Ahmad et al., 2012).
Pharmacological Potential
Another study focused on the pharmacological activity of N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides reveals that several hybrid compounds exhibited strong myorelaxant activity on rat uterus, suggesting a potential pharmacological application in muscle relaxation without significantly inhibiting insulin secretion or vascular myogenic activity. This implies that structurally related compounds could be explored for selective pharmacological activities (S. Khelili et al., 2012).
Anticancer Activity
Research into pyrazolo[3,4-d]pyrimidin-4-one derivatives indicates that these compounds, through specific synthesis processes, exhibit notable antitumor activity against the MCF-7 human breast adenocarcinoma cell line. This suggests that compounds with a similar molecular structure might have potential applications in cancer treatment, highlighting the importance of this chemical scaffold in the development of new anticancer agents (Khaled R. A. Abdellatif et al., 2014).
properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S/c1-17-13(20)7-5-10(16-17)14(21)15-9-4-6-11-12(8-9)19(3)24(22,23)18(11)2/h4-8H,1-3H3,(H,15,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNWWYOKNQBQIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=NN(C(=O)C=C3)C)N(S1(=O)=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.